Cas no 408514-41-0 (2-(2-methylcyclopropyl)ethan-1-ol)

2-(2-methylcyclopropyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- Cyclopropaneethanol, 2-methyl-
- 2-(2-methylcyclopropyl)ethan-1-ol
- SCHEMBL1863546
- EN300-1858406
- SB16117
- 408514-41-0
-
- Inchi: 1S/C6H12O/c1-5-4-6(5)2-3-7/h5-7H,2-4H2,1H3
- InChI Key: JYQDYSFILRQPNU-UHFFFAOYSA-N
- SMILES: C1(CCO)CC1C
Computed Properties
- Exact Mass: 100.088815002g/mol
- Monoisotopic Mass: 100.088815002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 61.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Density: 0.924±0.06 g/cm3(Predicted)
- Boiling Point: 139.0±8.0 °C(Predicted)
- pka: 15.16±0.10(Predicted)
2-(2-methylcyclopropyl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1858406-0.05g |
2-(2-methylcyclopropyl)ethan-1-ol |
408514-41-0 | 0.05g |
$587.0 | 2023-09-18 | ||
Enamine | EN300-1858406-5.0g |
2-(2-methylcyclopropyl)ethan-1-ol |
408514-41-0 | 5g |
$3520.0 | 2023-06-01 | ||
Enamine | EN300-1858406-0.5g |
2-(2-methylcyclopropyl)ethan-1-ol |
408514-41-0 | 0.5g |
$671.0 | 2023-09-18 | ||
Enamine | EN300-1858406-5g |
2-(2-methylcyclopropyl)ethan-1-ol |
408514-41-0 | 5g |
$2028.0 | 2023-09-18 | ||
Enamine | EN300-1858406-0.1g |
2-(2-methylcyclopropyl)ethan-1-ol |
408514-41-0 | 0.1g |
$615.0 | 2023-09-18 | ||
Enamine | EN300-1858406-1g |
2-(2-methylcyclopropyl)ethan-1-ol |
408514-41-0 | 1g |
$699.0 | 2023-09-18 | ||
Enamine | EN300-1858406-10g |
2-(2-methylcyclopropyl)ethan-1-ol |
408514-41-0 | 10g |
$3007.0 | 2023-09-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1543636-1g |
2-(2-Methylcyclopropyl)ethan-1-ol |
408514-41-0 | 98% | 1g |
¥7049.00 | 2024-05-14 | |
Enamine | EN300-1858406-1.0g |
2-(2-methylcyclopropyl)ethan-1-ol |
408514-41-0 | 1g |
$1214.0 | 2023-06-01 | ||
Enamine | EN300-1858406-2.5g |
2-(2-methylcyclopropyl)ethan-1-ol |
408514-41-0 | 2.5g |
$1370.0 | 2023-09-18 |
2-(2-methylcyclopropyl)ethan-1-ol Related Literature
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Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
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Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
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Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
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Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
Additional information on 2-(2-methylcyclopropyl)ethan-1-ol
Introduction to 2-(2-methylcyclopropyl)ethan-1-ol (CAS No. 408514-41-0)
2-(2-methylcyclopropyl)ethan-1-ol, identified by its Chemical Abstracts Service (CAS) number 408514-41-0, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This alcohol derivative exhibits a unique structural motif characterized by a cyclopropyl ring substituted with a methyl group at the 2-position, linked to an ethyl chain via an alcohol functional group. The presence of this cyclopropyl moiety imparts distinct electronic and steric properties, making it a valuable scaffold for the development of novel chemical entities.
The compound’s molecular structure, consisting of a cyclopropyl group attached to an isopropyl side chain, offers a balance between flexibility and rigidity. This structural feature is particularly appealing in medicinal chemistry, where such motifs are often explored for their potential to enhance binding affinity and metabolic stability. The alcohol functional group at the terminal position further extends its utility, allowing for diverse chemical modifications such as etherification, esterification, or oxidation.
In recent years, there has been growing interest in cyclopropyl-containing compounds due to their reported bioactivity across various therapeutic areas. For instance, derivatives of cyclopropane have shown promise in antimicrobial and anti-inflammatory applications. The 2-methylcyclopropyl substituent in 2-(2-methylcyclopropyl)ethan-1-ol may contribute to its pharmacological profile by influencing interactions with biological targets. Preliminary studies suggest that this compound could exhibit modulatory effects on enzyme activity or receptor binding, although further investigation is required to elucidate its full potential.
The synthesis of 2-(2-methylcyclopropyl)ethan-1-ol presents an intriguing challenge due to the stability of the cyclopropyl ring and the need for precise functionalization. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and organometallic transformations, have been employed to construct this framework efficiently. These approaches not only highlight the synthetic prowess of modern organic chemistry but also underscore the compound’s synthetic accessibility for further derivatization.
From a pharmaceutical perspective, the versatility of 2-(2-methylcyclopropyl)ethan-1-ol lies in its ability to serve as a building block for drug discovery programs. By leveraging its structural features, chemists can design analogs with enhanced pharmacokinetic properties or targeted biological activity. For example, modifications at the alcohol position could yield derivatives with improved solubility or bioavailability. Such adaptations are critical for advancing candidates through preclinical and clinical development phases.
The compound’s relevance is further underscored by its presence in ongoing research initiatives aimed at identifying novel therapeutic agents. Collaborative efforts between academic laboratories and pharmaceutical companies have utilized 2-(2-methylcyclopropyl)ethan-1-ol as a starting point for exploring new chemical spaces. These endeavors align with broader trends in drug discovery, where structural innovation plays a pivotal role in addressing unmet medical needs.
From an industrial standpoint, the production and handling of 2-(2-methylcyclopropyl)ethan-1-ol must adhere to rigorous quality control standards to ensure consistency and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to verify its identity and assess impurity profiles. These measures are essential for maintaining compliance with regulatory requirements and ensuring reproducibility in downstream applications.
The environmental impact of synthesizing and utilizing 2-(2-methylcyclopropyl)ethan-1-ol is also a consideration in modern chemical research. Sustainable practices, including green chemistry principles and solvent recovery systems, are being integrated into synthetic workflows to minimize waste and reduce energy consumption. Such initiatives reflect a growing commitment within the industry to develop processes that are both efficient and environmentally responsible.
In conclusion,2-(2-methylcyclopropyl)ethan-1-ol (CAS No. 408514-41-0) represents a fascinating compound with broad utility in chemical synthesis and pharmaceutical research. Its unique structural features offer opportunities for innovation across multiple disciplines, from medicinal chemistry to materials science. As research continues to uncover new applications for this molecule,its significance is likely to grow, driving further exploration and development in related fields.
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